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Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147 Get Quote

An In-depth Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol (CAS: 5734-66-7)

Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

cornerstones for therapeutic innovation. The 2-aminopyrimidine nucleus is one such "privileged

scaffold," renowned for its versatile chemical properties and broad biological activities.[1][2][3]

This guide focuses on a specific, yet highly valuable, member of this class: 2-Amino-6-
ethylpyrimidin-4-ol (CAS Number: 5734-66-7). While it may appear as a simple heterocyclic

compound, its true potential lies in its utility as a foundational building block for synthesizing

more complex molecules with significant pharmacological promise. This document provides a

comprehensive technical overview, from its fundamental physicochemical properties and

synthesis to its analytical characterization and strategic applications in drug discovery.

Section 1: Core Molecular Characteristics
Understanding the intrinsic properties of 2-Amino-6-ethylpyrimidin-4-ol is fundamental to its

effective application in research and synthesis. Its structure, while seemingly straightforward,

harbors key features that dictate its reactivity and interactions.

Structural Identity and Tautomerism
2-Amino-6-ethylpyrimidin-4-ol is characterized by a pyrimidine ring substituted with an amino

group at position 2, an ethyl group at position 6, and a hydroxyl group at position 4. A critical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1384147?utm_src=pdf-interest
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693052/
https://www.ijpsjournal.com/article/A+Overview+Of+The+2Aminopyrimidine+Derivatives+As+Antimicrobial+Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/product/b1384147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concept for researchers is its existence in a state of tautomeric equilibrium between the

aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 2-Amino-6-ethyl-4(3H)-

pyrimidinone.[4][5][6] This equilibrium can be influenced by factors such as solvent polarity and

physical state (solid vs. solution), which has significant implications for its spectroscopic

signature and reactivity.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties
A summary of the key physicochemical data for 2-Amino-6-ethylpyrimidin-4-ol is presented

below. This data is essential for planning reactions, purification, and formulation studies.

Property Value Source

CAS Number 5734-66-7 [7][8]

Molecular Formula C₆H₉N₃O [8]

Molecular Weight 139.16 g/mol [8]

Appearance
Typically an off-white to pale

yellow solid
Supplier Data

Purity >98% (Commercially available) [7][8]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and methanol

[8][9]

Section 2: Synthesis and Purification
The construction of the pyrimidine ring is a classic endeavor in organic chemistry. The most

common and efficient route to 2-Amino-6-ethylpyrimidin-4-ol is a condensation reaction, a

variant of the well-established Biginelli reaction.[10][11]

Core Synthesis Pathway: Condensation of Guanidine
and a β-Keto Ester
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The synthesis involves the cyclocondensation of a guanidine salt (such as guanidine

hydrochloride or nitrate) with an appropriate β-keto ester, in this case, ethyl 3-oxopentanoate.

The reaction is typically conducted in an aqueous alkaline medium, which offers economic and

practical advantages over anhydrous solvent systems by simplifying workup and reducing

reaction times.[11]

Reaction Vessel
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Mix & Heat
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Caption: General workflow for the synthesis of 2-Amino-6-ethylpyrimidin-4-ol.

Detailed Experimental Protocol
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Objective: To synthesize 2-Amino-6-ethylpyrimidin-4-ol.

Materials: Guanidine nitrate, Ethyl 3-oxopentanoate, Sodium carbonate, Water, Activated

carbon, Hydrochloric acid (for pH adjustment).

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) in water.

Reagent Addition: While stirring, add ethyl 3-oxopentanoate (1.0 eq) to the aqueous

alkaline solution.

Reaction: Heat the mixture to reflux (approximately 95-100°C) for 2-4 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for

heating is to provide the necessary activation energy for the condensation and cyclization-

dehydration steps.

Workup: After the reaction is complete, cool the mixture to room temperature. The product

may begin to precipitate. Adjust the pH to ~7 with dilute hydrochloric acid to ensure

complete precipitation of the product.

Isolation: Cool the slurry in an ice bath for 1 hour and collect the crude product by vacuum

filtration. Wash the filter cake with cold water.

Purification: The crude solid can be purified by recrystallization. Dissolve the product in a

minimum amount of hot water, treat with activated carbon to remove colored impurities,

and filter hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath

to induce crystallization.

Drying: Filter the purified crystals, wash with a small amount of cold water, and dry under

vacuum at 50-60°C to yield the final product.

Section 3: Analytical Characterization
Accurate structural confirmation is non-negotiable in scientific research. A multi-technique

spectroscopic approach is required to fully characterize 2-Amino-6-ethylpyrimidin-4-ol,
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accounting for its tautomeric nature.[5]

Spectroscopic Analysis

Data Interpretation

Purified Sample
(CAS 5734-66-7)

NMR
(¹H, ¹³C) FT-IR Mass Spec

Structural Framework
(H & C Environment)

Functional Groups
(N-H, O-H, C=O)

Molecular Weight
& Formula

Structure Confirmed

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following table summarizes the expected spectral data. Note: Exact chemical shifts in NMR

can vary based on solvent and concentration. The presence of both tautomers can lead to peak

broadening or duplication.
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Technique Expected Observations Interpretation

¹H NMR

δ ~1.1 ppm (triplet, 3H)δ ~2.4

ppm (quartet, 2H)δ ~5.5 ppm

(singlet, 1H)δ ~6.5-7.0 ppm

(broad singlet, 2H)δ ~10-11

ppm (broad singlet, 1H)

Ethyl group (-CH₃)Ethyl group

(-CH₂-)Pyrimidine ring C5-

HAmino group (-

NH₂)Hydroxyl/Amide proton (-

OH/-NH)

¹³C NMR
δ ~12-14 ppmδ ~28-30 ppmδ

~95-100 ppmδ ~155-165 ppm

Ethyl group (-CH₃)Ethyl group

(-CH₂-)Pyrimidine

C5Pyrimidine C2, C4, C6

FT-IR (cm⁻¹)

3300-3500 (broad)3100-

33002800-3000~1650

(strong)1550-1620

O-H and N-H

stretchingAromatic/Vinylic C-H

stretchingAliphatic C-H

stretchingC=O stretch (from

keto tautomer)C=N and C=C

ring stretching

Mass Spec (EI) m/z = 139 (M⁺)m/z = 124, 111
Molecular ion peakFragments

from loss of -CH₃, -C₂H₄

Standard Analytical Protocol
NMR Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). DMSO is often preferred for its ability to dissolve polar

compounds and slow the exchange of labile protons (NH, OH), making them more readily

observable.

¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for using a high-field

instrument (e.g., 400 MHz or higher) is to achieve better signal dispersion, which is crucial

for resolving the splitting patterns of the ethyl group and distinguishing the ring proton from

impurities.

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon spectrum.

A sufficient number of scans is necessary due to the low natural abundance of the ¹³C

isotope.
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FT-IR Analysis: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance

(ATR) accessory. The choice of KBr is a classic, self-validating system for solid samples,

providing a clear spectral window. ATR offers a faster, simpler alternative with minimal

sample preparation.

Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable method

(e.g., direct insertion probe for solids or after dissolution for ESI/APCI). Electron Impact (EI)

is useful for determining the molecular weight of this relatively small, stable molecule and

observing characteristic fragmentation.

Section 4: Applications in Drug Discovery
The true value of 2-Amino-6-ethylpyrimidin-4-ol is realized in its role as a versatile synthon.

The 2-aminopyrimidine core is a bioisostere for purines and other aromatic systems, enabling it

to form key hydrogen bond interactions with biological targets like kinases, which are implicated

in cancer and inflammatory diseases.[3][12]

A Scaffold for Targeted Therapies
The functional groups on the pyrimidine ring—the 2-amino group and the 4-hydroxyl/keto group

—serve as handles for further chemical modification. This allows for the systematic exploration

of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

Kinase Inhibitors: The 2-aminopyrimidine motif is central to many ATP-competitive kinase

inhibitors, where the amino group and a ring nitrogen form a "hinge-binding" motif, mimicking

the adenine portion of ATP.[1]

Antimicrobial Agents: Derivatives have shown potential as antimicrobial agents by allowing

for structural modifications that can enhance efficacy and overcome resistance mechanisms.

[2][13]

Other Therapeutic Areas: The scaffold has been explored for developing agents against a

wide range of targets, including those for neurological and metabolic disorders.[2]
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Caption: Role as a scaffold for developing targeted therapeutic agents.

Section 5: Safety, Handling, and Storage
While specific toxicological data for 2-Amino-6-ethylpyrimidin-4-ol is limited, data from

structurally related aminopyrimidines provides a basis for safe handling protocols.[14][15] The

compound should be handled with the care afforded to all laboratory chemicals.
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Aspect Guideline Rationale

Hazards

Harmful if swallowed.[16]

Causes skin and serious eye

irritation.[15][16] May cause

respiratory irritation.[9][14]

The amino and pyrimidine

functionalities can interact with

biological systems, causing

irritation upon contact.

Ingestion or inhalation can

lead to systemic exposure.

Handling

Use in a well-ventilated area or

chemical fume hood. Wear

appropriate personal protective

equipment (PPE): nitrile

gloves, safety

glasses/goggles, and a lab

coat. Avoid dust formation.

Wash hands thoroughly after

handling.[16][17][18]

Engineering controls and PPE

are the primary barriers to

prevent exposure via

inhalation, dermal contact, and

accidental ingestion.

Storage

Store in a tightly closed

container in a dry, cool, and

well-ventilated place.[16][17]

Protects the compound from

moisture and atmospheric

contaminants, ensuring its

stability and integrity over time.

Incompatibilities
Keep away from strong

oxidizing agents.[14][16]

The amino group can be

readily oxidized, leading to

degradation or potentially

hazardous reactions.

First Aid

Eyes: Rinse cautiously with

water for several minutes.[16]

Skin: Wash with plenty of soap

and water.[16] Ingestion: Call a

POISON CENTER or doctor if

you feel unwell.[16] Inhalation:

Move person to fresh air.[16]

Standard first aid procedures

to mitigate the effects of

accidental exposure.

Conclusion and Future Outlook
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2-Amino-6-ethylpyrimidin-4-ol (CAS 5734-66-7) represents more than just a catalog

chemical; it is a key intermediate with significant untapped potential. Its straightforward

synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold,

makes it an attractive starting point for discovery campaigns. Future research will undoubtedly

focus on leveraging this building block to create novel libraries of compounds for screening

against high-value biological targets. The continued exploration of its chemistry will empower

scientists to develop next-generation therapeutics for a multitude of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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